molecular formula C11H19BrN2O B13742670 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide CAS No. 102585-80-8

3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide

Cat. No.: B13742670
CAS No.: 102585-80-8
M. Wt: 275.19 g/mol
InChI Key: HSLDMXKOVDMMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which includes an oxazoline ring fused to an azabicyclononane framework. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide typically involves the following steps:

    Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Construction of the Azabicyclononane Framework: This step involves the formation of the bicyclic structure through a series of cyclization reactions, often using reagents such as Grignard reagents or organolithium compounds.

    Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bicyclic amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, often using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products:

    Oxazolone Derivatives: Formed through oxidation.

    Reduced Bicyclic Amines: Formed through reduction.

    Substituted Oxazolines: Formed through nucleophilic substitution.

Scientific Research Applications

3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    4-Phenyl-2-oxazolidinone: A related compound with a similar oxazoline ring structure.

    2-Oxazolidinone Derivatives: Compounds with variations in the oxazoline ring or substituents.

Comparison:

    Uniqueness: 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.

    Applications: While similar compounds may share some applications, the specific structure of this compound allows for unique interactions and functionalities in various fields.

Properties

CAS No.

102585-80-8

Molecular Formula

C11H19BrN2O

Molecular Weight

275.19 g/mol

IUPAC Name

2-(3-azoniabicyclo[3.2.2]nonan-3-yl)-4,5-dihydro-1,3-oxazole;bromide

InChI

InChI=1S/C11H18N2O.BrH/c1-2-10-4-3-9(1)7-13(8-10)11-12-5-6-14-11;/h9-10H,1-8H2;1H

InChI Key

HSLDMXKOVDMMMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C[NH+](C2)C3=NCCO3.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.